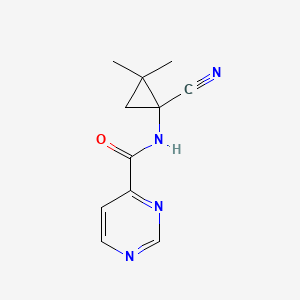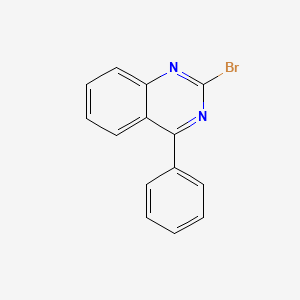
2-Bromo-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-phenylquinazoline is a chemical compound with the molecular formula C14H9BrN2 . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One efficient and green synthesis method involves t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions . Another method involves the coupling of imine and electron-rich alkene in a Povarov imino-Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to a benzene ring . The compound also contains a bromine atom, which contributes to its unique properties .
Chemical Reactions Analysis
Quinazoline derivatives, including this compound, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various chemical transformations, contributing to their wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Antiviral and Cytotoxic Activities
A study by Selvam et al. (2010) in "Indian Journal of Pharmaceutical Sciences" highlighted the synthesis of novel quinazolin-4(3H)-ones, including derivatives of 2-Bromo-4-phenylquinazoline, for their antiviral and cytotoxic activities. These compounds showed distinct antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of this compound derivatives in antiviral research (Selvam et al., 2010).
Synthesis and Chemical Reactions
He et al. (2016) in "Angewandte Chemie" explored the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, providing insights into the chemical reactions and intermediates related to bromo-substituted quinazolines. This study contributes to the understanding of the chemical properties and synthesis routes for compounds like this compound (He et al., 2016).
Cardiac Fibrosis Treatment
Research by Zhangxu He et al. (2021) in "Acta Pharmaceutica Sinica. B" described the discovery of novel 4-phenylquinazoline-based inhibitors, including derivatives of this compound, as potential treatments for cardiac fibrosis. This study highlights the therapeutic potential of these compounds in cardiovascular diseases (Zhangxu He et al., 2021).
Inhibitors of BCRP
A study by Juvale and Wiese (2012) in "Bioorganic & Medicinal Chemistry Letters" investigated various 2-phenylquinazolines as inhibitors of BCRP (Breast Cancer Resistance Protein). Their findings are relevant for the development of compounds like this compound as potential therapeutic agents in cancer treatment (Juvale & Wiese, 2012).
Pharmacological Activities
Research by Rajveer et al. (2010) in the "International Journal of Pharma and Bio Sciences" focused on the synthesis of 6-bromoquinazolinone derivatives, including those related to this compound, for their pharmacological activities like anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Cytotoxicity Studies
A study by Khoza et al. (2015) in "Molecules" synthesized novel imidazo[1,2-c]quinazolines, related to this compound, and evaluated their cytotoxicity against various cancer cell lines. This research provides valuable information on the potential use of these compounds in cancer research (Khoza et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), a type of epigenetic reader . BRD4 specifically binds to acetylated lysine residues of histones and has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .
Mode of Action
This compound interacts with BRD4 by binding to it at the molecular and cellular levels . This interaction results in the inhibition of BRD4, which in turn leads to a decrease in the expression of downstream targets such as c-MYC .
Biochemical Pathways
The action of this compound affects the TGF-β1/Smad2/3 signaling pathway . The inhibition of BRD4 by this compound leads to the suppression of this pathway, which is associated with the reduction of cardiac fibrosis .
Pharmacokinetics
Similar quinazoline derivatives have been found to have good pharmacokinetic properties and low cytotoxicity
Result of Action
The result of this compound’s action is the effective alleviation of cardiac fibrosis both in vitro and in vivo . This is associated with the reduction in the expression of the downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics Additionally, factors such as pH, temperature, and the presence of certain enzymes or proteins can also affect the action of this compound
Safety and Hazards
While specific safety and hazard information for 2-Bromo-4-phenylquinazoline was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Quinazoline derivatives, including 2-Bromo-4-phenylquinazoline, continue to attract interest due to their diverse biological activities. Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases . Additionally, the development of more efficient and environmentally friendly synthesis methods may also be a focus of future research .
Biochemische Analyse
Biochemical Properties
It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the quinazoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-bromo-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYIAGTHDVLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

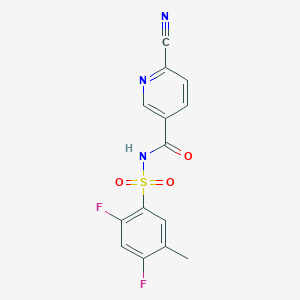
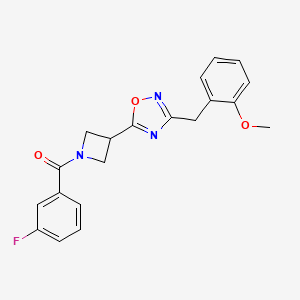
![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)
![2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2698238.png)
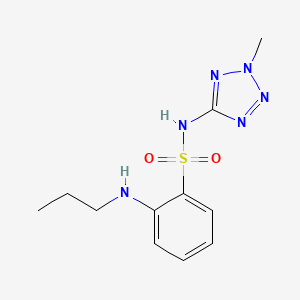
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)
![N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2698241.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)



![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)
